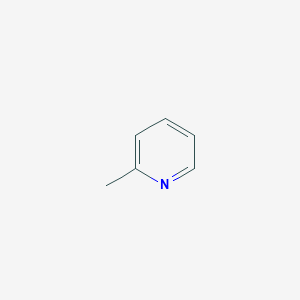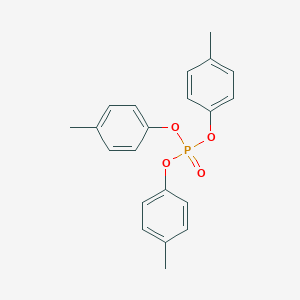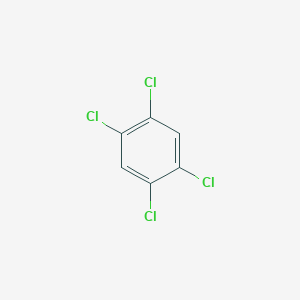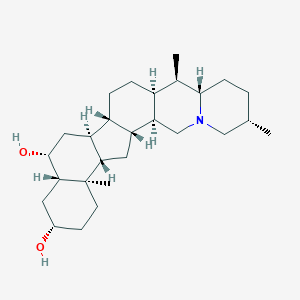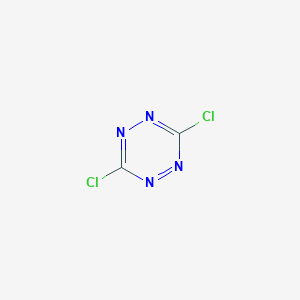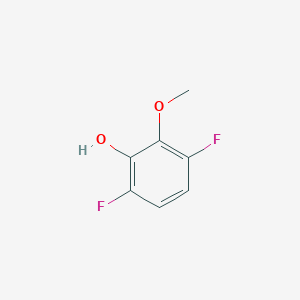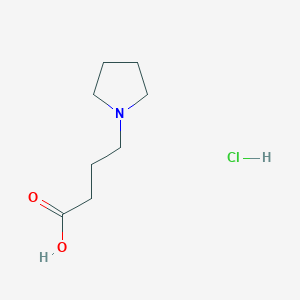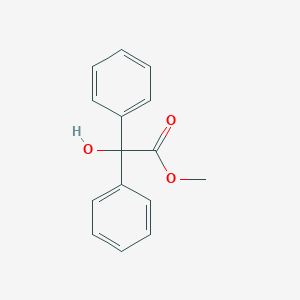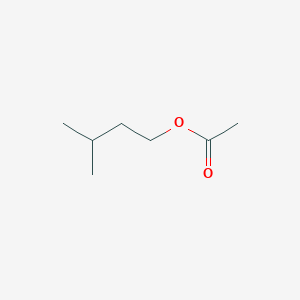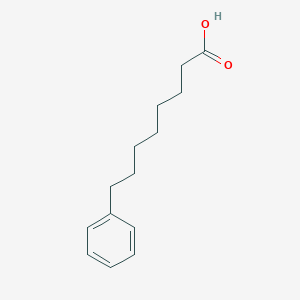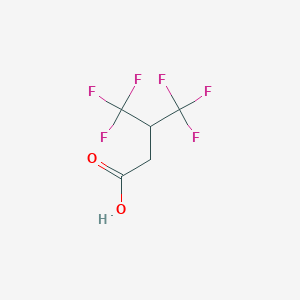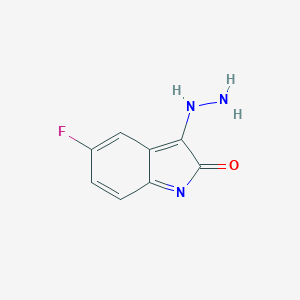
5-Fluor-3-hydrazonoindolin-2-on
Übersicht
Beschreibung
5-Fluoro-3-hydrazonoindolin-2-one is a chemical compound with the molecular formula C8H6FN3O and a molecular weight of 179.15 g/mol . It is an isatin derivative known for its antimicrobial activities . The compound is characterized by the presence of a fluorine atom at the 5-position and a hydrazone group at the 3-position of the indolin-2-one scaffold .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-hydrazonoindolin-2-one has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
5-Fluoro-3-hydrazonoindolin-2-one is a derivative of isatin, a molecule with significant pharmacological importance . It has been found to exhibit remarkable activity against key proteins such as Staphylococcus aureus protein (PDB ID: 1JIJ), Escherichia coli protein (PDB ID: 1T9U), Pseudomonas aeruginosa protein (PDB ID: 2UV0), and Acinetobacter baumannii protein (PDB ID: 4HKG) . These proteins are involved in various biological processes and are potential targets for antimicrobial and anticancer therapies.
Mode of Action
It is believed to interact with its targets through molecular docking . This interaction can lead to changes in the function of the target proteins, potentially inhibiting their activity and leading to the observed antimicrobial and anticancer effects .
Pharmacokinetics
Adme/t calculations have been performed to gain insights into the potential effects and reactions of these molecules within human metabolism . These properties are crucial in determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent.
Result of Action
5-Fluoro-3-hydrazonoindolin-2-one has been found to display remarkable activity against the renal cancer cell line UO-31 . Additionally, it exhibited significant cytotoxicity against Candida albicans and Cryptococcus neoformans . These results suggest that the compound’s action leads to the inhibition of cell growth and survival, contributing to its antimicrobial and anticancer effects.
Biochemische Analyse
Cellular Effects
The cellular effects of 5-Fluoro-3-hydrazonoindolin-2-one are primarily observed in its potent anti-proliferative activity against various human cancer cell lines . It has been shown to influence cell function by affecting cell cycle progression and levels of phosphorylated retinoblastoma (Rb) protein in the A-549 cancer cell line .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to fully understand its mechanism of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-hydrazonoindolin-2-one can be achieved through various methods. One common method involves the refluxing of 5-fluoroindolin-2-one in hydrazine hydrate (80%) to yield 5-fluoro-3-hydrazonoindolin-2-one in high yield . Another method involves the reaction of 5-fluoro-3-hydrazonoindolin-2-one with sodium ethoxide, although this method results in a very low yield .
Industrial Production Methods
Optimization of reaction conditions, such as temperature and solvent choice, can improve yields and scalability for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-3-hydrazonoindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazone group.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds exhibit antiviral activities and share a similar indole scaffold.
3-Hydrazonoindolin-2-one derivatives: These compounds have been studied for their anticancer properties and share the hydrazone group at the 3-position.
Uniqueness
5-Fluoro-3-hydrazonoindolin-2-one is unique due to the presence of both a fluorine atom and a hydrazone group, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
3-diazenyl-5-fluoro-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10-11,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUZIGMUYFFWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)O)N=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468168 | |
| Record name | 5-Fluoro-3-hydrazonoindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283584-52-1 | |
| Record name | 5-Fluoro-3-hydrazonoindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-fluoro-3-hydrazonoindolin-2-one valuable in the development of potential antimicrobial agents?
A: 5-Fluoro-3-hydrazonoindolin-2-one is a versatile building block for creating Schiff base ligands. These ligands readily form complexes with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) []. This complexation can enhance the biological activity of the resulting compounds compared to the original organic molecule. The study highlighted in the provided abstract investigated the antimicrobial properties of such metal complexes against a range of Gram-positive and Gram-negative bacteria and fungal strains [].
Q2: What spectroscopic techniques were used to characterize the 5-fluoro-3-hydrazonoindolin-2-one derived metal complexes?
A: While the abstract doesn't specify the exact spectroscopic techniques used, it mentions that "physico-chemical characterization" was performed to determine the structure of the synthesized complexes []. This likely includes techniques like:
Q3: What biological activities were investigated for the 5-fluoro-3-hydrazonoindolin-2-one derived metal complexes?
A: The research explored the in vitro antibacterial and antifungal activities of the synthesized metal complexes []. Specifically, they tested the compounds against:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



